6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carbonitrile;hydrochloride
Description
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carbonitrile;hydrochloride is a bicyclic heterocyclic compound featuring fused pyrrolidine and pyridine rings. The carbonitrile group at position 2 and the hydrochloride salt enhance its polarity and solubility, making it valuable in medicinal chemistry for drug discovery, particularly as a kinase inhibitor scaffold.
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3.ClH/c9-3-7-2-1-6-4-10-5-8(6)11-7;/h1-2,10H,4-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHFICBTGAHADZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=C(C=C2)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carbonitrile;hydrochloride typically involves the cyclization of appropriate precursors. One common method starts with 2,3-pyridinedicarboxylic acid, which is esterified to form pyridine dicarboxylic acid dimethyl ester. This ester is then reduced using a mixture of sodium borohydride and anhydrous calcium chloride. The resulting product undergoes chlorination and subsequent cyclization to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carbonitrile;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrolopyridines, which can be further functionalized for specific applications .
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the compound's effectiveness against various pathogens. For instance, a study evaluated the in vitro antimicrobial activities of derivatives containing the pyrrolo scaffold. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
Table: Antimicrobial Activity of Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 4a | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | Staphylococcus epidermidis |
| 7b | Not specified | Various tested pathogens |
Anticancer Applications
The compound has also been investigated for its anticancer properties. A study focused on the design and synthesis of pyrrolo derivatives demonstrated their potential against several cancer cell lines, including MCF7 and A549. Notably, one derivative showed an IC value of 1.7 μg/mL against MCF7 cells, indicating significant cytotoxic activity compared to standard chemotherapeutics like doxorubicin .
Table: Anticancer Activity of Pyrrolo Derivatives
| Compound | Cancer Cell Line | IC (μg/mL) |
|---|---|---|
| 14a | MCF7 | 1.7 |
| 16b | A549 | 5.7 |
| Doxorubicin | MCF7 | 26.1 |
Receptor Modulation
Another promising application involves the modulation of G protein-coupled receptors (GPCRs). The compound has been identified as a GPR119 agonist, which is significant for metabolic disorders and diabetes management . The ability to activate this receptor can lead to improved insulin sensitivity and glucose homeostasis.
Case Studies
- Antimicrobial Study : A detailed investigation into the antimicrobial efficacy of various pyrrolo derivatives showed that modifications at specific positions on the pyrrolo ring could enhance activity against resistant bacterial strains .
- Anticancer Research : A comprehensive structure-activity relationship (SAR) study revealed that certain substitutions on the pyrrolo scaffold significantly increased anticancer potency, suggesting pathways for further drug development .
- GPR119 Agonism : The discovery of this compound as a GPR119 agonist opens avenues for research into its potential use in treating type 2 diabetes and related metabolic syndromes .
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carbonitrile;hydrochloride involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death. This inhibition can mitigate necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Electron-Withdrawing Groups (e.g., -CF₃, -CN, -Cl): Increase stability and modulate binding affinity in enzymatic pockets. For example, the trifluoromethyl group in ’s compound improves resistance to oxidative metabolism .
- Halogens (F, Cl): Fluorine () enhances solubility and bioavailability, while chlorine () prioritizes lipophilicity for membrane penetration .
- Nitrile Group : The -CN group in the target compound and its positional isomer () may enhance interactions with polar residues in target proteins, critical for kinase inhibition .
Structural Isomerism :
- The 2-carbonitrile vs. 3-carbonitrile isomers (target vs. ) exhibit distinct electronic profiles due to the nitrile’s position, affecting their pharmacodynamic properties.
Salt Forms :
- Hydrochloride salts (common across all analogs) improve aqueous solubility, facilitating formulation in preclinical studies .
Biological Activity
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carbonitrile; hydrochloride (CAS No. 651558-51-9) is a compound of interest due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and therapeutic applications of this compound, drawing on diverse sources from scientific literature.
Chemical Structure and Properties
The molecular formula of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carbonitrile; hydrochloride is C₇H₉ClN₂ with a molecular weight of 156.61 g/mol. It is characterized by a bicyclic structure that includes a pyrrole moiety fused to a pyridine nucleus.
1. Anticancer Activity
Research indicates that derivatives of pyrrolo[3,4-b]pyridine exhibit significant anticancer properties. Studies have shown that these compounds can induce cytotoxicity in various cancer cell lines:
- Mechanism : The anticancer activity is often attributed to the ability of these compounds to interfere with cellular signaling pathways involved in cell proliferation and survival.
- Case Study : A study evaluated the cytotoxic effects of a pyrrolo[3,4-b]pyridine derivative on ovarian and breast cancer cell lines. The compound exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards healthy cardiac cells, indicating a favorable therapeutic index .
2. Antidiabetic Properties
Pyrrolo[3,4-b]pyridine derivatives have been investigated for their potential to enhance insulin sensitivity:
- Findings : In vitro studies demonstrated that certain derivatives could increase glucose incorporation into lipids in adipocytes, suggesting a mechanism for improving insulin sensitivity. The most effective compounds showed up to a 37% increase in insulin sensitivity at optimal concentrations .
3. Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Activity Spectrum : Pyrrolo[3,4-b]pyridine derivatives have been tested against various bacterial strains, demonstrating significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrrolo[3,4-b]pyridine derivatives:
| Substituent Position | Effect on Activity |
|---|---|
| 4-position | Enhances insulin sensitivity significantly |
| 6-position | Modulates anticancer activity |
| N-substituents | Influence on solubility and bioavailability |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
